3-氨基-6-甲氧基吡嗪-2-羧酸

描述

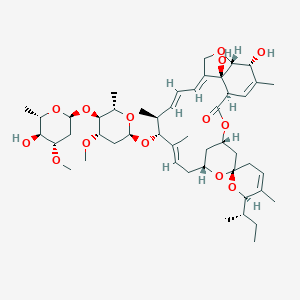

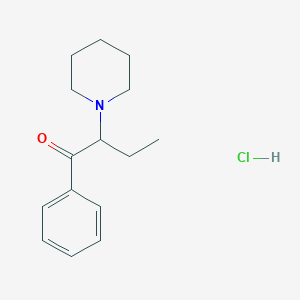

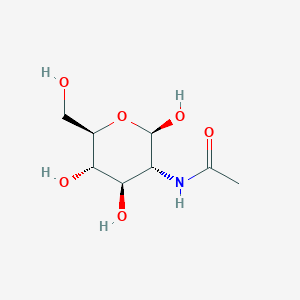

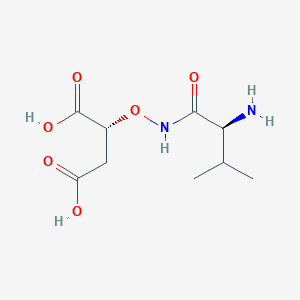

3-Amino-6-methoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H7N3O3 . It has a molecular weight of 169.14 . The compound appears as a light-green to brown solid .

Synthesis Analysis

The synthesis of 3-Amino-6-methoxypyrazine-2-carboxylic acid involves several stages. In one method, 6-bromo-3-(3-chlorophenyl)pteridine-2,4-dione is mixed with a 30% solution of sodium methoxide in anhydrous methanol. The mixture is heated at 130°C for 20 hours. The solvent is then removed, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed for 20 hours until the reaction is complete .Molecular Structure Analysis

The InChI code for 3-Amino-6-methoxypyrazine-2-carboxylic acid is 1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

Methyl 3-amino-2-pyrazinecarboxylate, a related compound, has been used in the synthesis of 2-arylpteridin-4-ones and piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines. It reacts with isocyanates and aroyl chlorides for conversion to pteridinediones .Physical And Chemical Properties Analysis

3-Amino-6-methoxypyrazine-2-carboxylic acid is a light-green to brown solid . Its molecular weight is 169.14 , and its linear formula is C6H7N3O3 .科学研究应用

Amino acids are the basic units of proteins and the primary substance supporting biological life activities. They are essential organic molecules in any organism. The amino acid chemical structure contains an amino group (-NH 2 ), a carboxylic acid group (-COOH), and a unique side chain on the carbon that connects the amino group to the carboxyl group .

Amino acids have many special physiological functions, playing roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission . In addition to these functions, amino acids are also widely used in the food industry .

For example, the main raw material of the sweetener aspartame is L -phenylalanine . Naturally occurring amino acids can be used to enhance the flavor of food and enhance nutrition . Additionally, amino acids are widely used in the medical and healthcare industries . They also have a wide range of pharmacological activities, such as antitumor , anti-HIV , and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . Here are some of their applications:

- Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

- Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, such as carbon nanotubes and graphene .

- Polymers : In the area of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .

Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . Here are some of their applications:

- Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

- Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, such as carbon nanotubes and graphene .

- Polymers : In the area of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .

安全和危害

属性

IUPAC Name |

3-amino-6-methoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNOLVBWVBBRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-methoxypyrazine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)

![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)